

In-Depth Technical Guide to Deuterium Labeling in Glipizide-d11

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Glipizide-d11**, a deuterated analog of the anti-diabetic drug Glipizide. The strategic placement of eleven deuterium atoms on the cyclohexyl ring makes **Glipizide-d11** an invaluable tool in pharmacokinetic and metabolic studies, primarily serving as a stable isotope-labeled internal standard for bioanalytical quantification.

Core Concepts of Deuterium Labeling

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses nearly identical chemical properties to protium (¹H). However, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference can manifest as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In drug metabolism, this can lead to altered pharmacokinetic profiles, potentially enhancing metabolic stability. For its application as an internal standard, the key advantages of deuterium labeling are the minimal impact on chromatographic retention time and ionization efficiency, coupled with a distinct mass shift that allows for clear differentiation from the unlabeled analyte in mass spectrometry.

Glipizide-d11: Structure and Labeling

Glipizide-d11 is specifically labeled with eleven deuterium atoms on the cyclohexyl moiety.



Chemical Name: N-[2-[4-[[[(cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-

amino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-2-pyrazinecarboxamide

Molecular Formula: C21H16D11N5O4S

Molecular Weight: Approximately 456.60 g/mol

The strategic placement of the deuterium atoms on the cyclohexyl ring, a site of metabolism for Glipizide, ensures that the label is retained in the major metabolites, making it an excellent internal standard for comprehensive pharmacokinetic analysis.

Data Presentation

The following tables summarize the key quantitative data for **Glipizide-d11** and its unlabeled counterpart, Glipizide.

Parameter	Glipizide	Glipizide-d11
CAS Number	29094-61-9	1189426-07-0
Molecular Formula	C21H27N5O4S	C21H16D11N5O4S[1]
Molecular Weight	445.55 g/mol	456.60 g/mol [1]
Isotopic Purity	Not Applicable	≥98% deuterated forms (d₁-d₁₁)[2]

Table 1: Physicochemical Properties of Glipizide and Glipizide-d11



Parameter	Value
Chromatographic System	Ultra Performance Liquid Chromatography (UPLC)
Column	Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)[1]
Mobile Phase	Gradient elution with methanol and water
Ionization Mode	Electrospray Ionization (ESI), Positive
Mass Spectrometer	Triple Quadrupole
MRM Transition (Glipizide)	m/z 446.1 → 321.0[1]
MRM Transition (Glipizide-d11)	Theoretically m/z 457.2 → 321.0 (Precursor ion adjusted for +11 Da)

Table 2: Representative LC-MS/MS Parameters for the Analysis of Glipizide using **Glipizide-d11** as an Internal Standard (Note: The MRM transition for **Glipizide-d11** is a theoretical value based on the mass shift and may require optimization).

Experimental Protocols Synthesis of Glipizide-d11

While a detailed, step-by-step synthesis protocol for **Glipizide-d11** is not readily available in the public domain, a general synthetic route can be inferred. The synthesis would likely involve the coupling of three key intermediates: 5-methylpyrazine-2-carboxylic acid, 4-(2-aminoethyl)benzenesulfonamide, and deuterated cyclohexyl isocyanate (cyclohexyl-d11-isocyanate). The synthesis of deuterated cyclohexylamine, a precursor to the isocyanate, has been described and can be achieved through the reduction of cyclohexanone oxime with a deuterated reducing agent like lithium aluminum deuteride.

Bioanalytical Method using Glipizide-d11 as an Internal Standard

The following is a representative protocol for the quantification of Glipizide in human plasma using **Glipizide-d11** as an internal standard, based on established LC-MS/MS methods for Glipizide.[1]



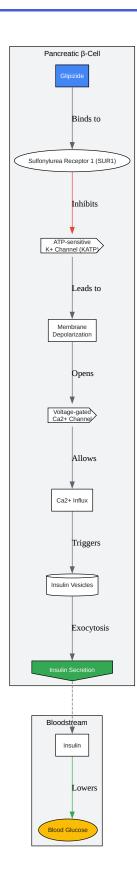
- 1. Sample Preparation (Protein Precipitation):
- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of Glipizide-d11 internal standard working solution (e.g., 1 μg/mL in methanol).
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. LC-MS/MS Analysis:
- Chromatographic System: UPLC system.
- Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm).[1]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A suitable gradient to achieve separation of Glipizide and Glipizide-d11 from endogenous plasma components.
- Injection Volume: 5 μL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization: ESI positive mode.
- MRM Transitions:



- Glipizide: m/z 446.1 → 321.0[1]
- **Glipizide-d11**: m/z 457.2 → 321.0 (or other optimized product ion).
- Data Analysis: The concentration of Glipizide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from known concentrations of Glipizide.

Mandatory Visualizations Glipizide Signaling Pathway



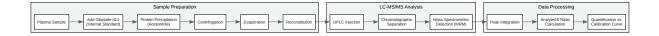


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Caption: Glipizide's mechanism of action in pancreatic β -cells.



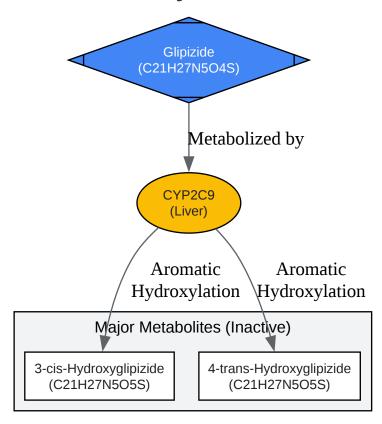
Experimental Workflow for Bioanalysis



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Caption: Workflow for Glipizide quantification in plasma.

Glipizide Metabolic Pathway



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Caption: Major metabolic pathway of Glipizide.



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